molecular formula C16H14O4 B1368154 Alloisoimperatorin CAS No. 35214-83-6

Alloisoimperatorin

Cat. No. B1368154
CAS RN: 35214-83-6
M. Wt: 270.28 g/mol
InChI Key: JLCROWZWGSUEMR-UHFFFAOYSA-N
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Description

Alloisoimperatorin is a natural product found in Glehnia littoralis and Skimmia laureola . It has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol .


Molecular Structure Analysis

The molecular structure of Alloisoimperatorin includes a furanocoumarin derivative. The IUPAC name for Alloisoimperatorin is 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one . The InChI and Canonical SMILES representations provide more details about its structure .


Physical And Chemical Properties Analysis

Alloisoimperatorin has a molecular weight of 270.28 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. Its Rotatable Bond Count is 2. The Topological Polar Surface Area is 59.7 Ų .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Alloisoimperatorin, focusing on six unique applications:

Cancer Treatment

Alloisoimperatorin has been shown to inhibit breast cancer cell viability in a concentration- and time-dependent manner. It induces apoptosis and increases the activities of Caspase-3, Caspase-8, Caspase-9, and PARP, which are crucial for programmed cell death .

Antioxidant Effects

This compound displays potent antioxidant effects against the DPPH radical and protects against renal epithelial cell injury by using AAPH to generate peroxyl radicals in vitro .

Phytoestrogen Properties

Alloisoimperatorin is a phytoestrogen that can be isolated from Angelica dahurica. It can induce alkaline phosphatase activity and may be used in the study of hormone-dependent cancers and the alleviation of menopausal symptoms .

Anti-inflammatory Applications

Alloisoimperatorin could potentially treat migraines by regulating immunological functions, diminishing inflammation, and improving immunity through different physiological pathways .

Pharmacokinetics and Toxicity

While specific studies on Alloisoimperatorin’s pharmacokinetics and toxicity are limited, related compounds like imperatorin have been studied for their wide pharmacological activities, including anti-cancer, neuroprotective, anti-inflammatory, anti-hypertensive, and antimicrobial effects. These studies suggest that understanding the pharmacokinetics and managing the dosage could optimize the therapeutic effects while minimizing side effects .

TSpace Repository: Home Imperatorin:其药理学,毒性和药代动力学的综述 Alloisoimperatorin | AChR | TargetMol Alloisoimperatorin | 植物雌激素 | MCE - MCE-生物活性分子大师 Network Pharmacology-Based Investigation on Therapeutic Mechanisms of …

Safety and Hazards

Alloisoimperatorin should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCROWZWGSUEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alloisoimperatorin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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